2-Cyclopropoxy-4-isopropoxy-N,N-dimethylaniline
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Overview
Description
2-Cyclopropoxy-4-isopropoxy-N,N-dimethylaniline is an organic compound with the molecular formula C14H21NO2 and a molecular weight of 235.325 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to an aniline ring, along with two methyl groups on the nitrogen atom. It is a derivative of aniline and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-4-isopropoxy-N,N-dimethylaniline typically involves the reaction of aniline derivatives with appropriate alkylating agents. One common method involves the alkylation of 2-cyclopropoxyaniline with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-4-isopropoxy-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
2-Cyclopropoxy-4-isopropoxy-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-cyclopropyloxy-N,N-dimethyl-4-propan-2-yloxyaniline |
InChI |
InChI=1S/C14H21NO2/c1-10(2)16-12-7-8-13(15(3)4)14(9-12)17-11-5-6-11/h7-11H,5-6H2,1-4H3 |
InChI Key |
XVQCUNHTOMGNAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)N(C)C)OC2CC2 |
Origin of Product |
United States |
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